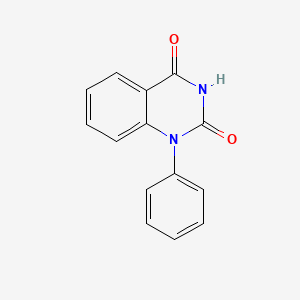

1-Phenylquinazoline-2,4(1H,3H)-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16(14(18)15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDJDLULMQVXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481376 | |

| Record name | Oprea1_848719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-28-8 | |

| Record name | Oprea1_848719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylquinazoline 2,4 1h,3h Dione and Its Analogues

Strategies for Constructing the Quinazoline-2,4(1H,3H)-dione Core

The formation of the bicyclic quinazoline-2,4(1H,3H)-dione system is a critical step in the synthesis of the target compound and its analogues. Several key strategies have been established, each utilizing different starting materials and reaction conditions to achieve the desired heterocyclic core.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are foundational methods for the synthesis of the quinazoline-2,4(1H,3H)-dione core, typically involving the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. These methods often start from readily available ortho-substituted anilines.

One of the most common approaches involves the cyclization of 2-aminobenzamides with a one-carbon (C1) source. A variety of reagents can serve as the C1 source, including phosgene, triphosgene, and their surrogates, as well as di-tert-butyl dicarbonate (B1257347). For instance, a one-pot synthesis has been developed using 2-aminobenzamides and di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which proceeds under metal-free conditions to afford good to excellent yields of the quinazolinedione. acs.org

Another important precursor is o-aminonitriles . A facile preparation of quinazoline-2,4(1H,3H)-diones involves the condensation of aromatic o-aminonitriles with N,N-dimethylformamide (DMF) or N,N-diethylformamide. acs.org This reaction is typically carried out at high temperatures in a sealed reactor, often with a Lewis acid catalyst such as zinc chloride. acs.org

The cyclization of 2-ureidobenzamides or the in-situ formation of such intermediates also leads to the quinazoline-2,4(1H,3H)-dione core. This can be achieved through the annulation of substituted anthranilic esters with ureas. The process involves the initial formation of an N-aryl-N'-pyridyl urea (B33335) intermediate, which then undergoes cyclocondensation to yield the fused heterocycle. researchgate.net

| Precursor | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzamides | Di-tert-butyl dicarbonate, DMAP | Metal-free, one-pot synthesis | acs.org |

| o-Aminonitriles | DMF, ZnCl2 | High temperature, sealed reactor | acs.org |

| Anthranilic Esters | Ureas | Formation of urea intermediate followed by cyclocondensation | researchgate.net |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinazoline-2,4(1H,3H)-diones in a single step from three or more starting materials. This approach is highly valued for its atom economy and operational simplicity.

A notable example is the three-component catalytic condensation of 2-haloanilines, carbon dioxide (CO2), and isocyanides. researchgate.netresearchgate.net This method constructs the quinazolinedione ring system by incorporating carbon dioxide as a C1 building block, highlighting a green chemistry approach. The reaction is typically catalyzed by a transition metal complex and proceeds by assembling the three components in a concerted or sequential manner to generate the final heterocyclic product.

| Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Haloaniline, CO2, Isocyanide | Transition metal catalyst | Atom-economical, utilization of CO2 | researchgate.netresearchgate.net |

Carbon Dioxide Fixation and Carbonylation Routes

The utilization of carbon dioxide as a renewable, non-toxic, and abundant C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones is a significant advancement in sustainable chemistry. These methods typically involve the reaction of a suitable nitrogen-containing substrate, such as 2-aminobenzonitrile (B23959), with CO2.

The reaction of 2-aminobenzonitrile with CO2 has been extensively studied under various catalytic systems. Ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), have been shown to act as both a solvent and a catalyst, enabling the reaction to proceed efficiently at atmospheric pressure of CO2 to give high yields of the product. Another approach utilizes mesoporous smectites incorporating alkali hydroxides, which enhance the basicity and catalytic activity for this transformation. These catalytic systems offer advantages such as easy product separation and catalyst recyclability.

| Substrate | C1 Source | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | CO2 (atmospheric pressure) | 1-Butyl-3-methylimidazolium acetate (IL) | Dual solvent-catalyst system, high efficiency | |

| 2-Aminobenzonitrile | CO2 | Mesoporous smectites with alkali hydroxide (B78521) | Enhanced basicity and catalytic activity |

Oxidative Conversions of Heterocyclic Precursors

An alternative strategy for the synthesis of quinazoline-2,4(1H,3H)-diones involves the chemical modification of a pre-existing quinazoline (B50416) ring system. One such method is the oxidative conversion of 2-thioxo-quinazolin-4(1H)-ones.

This transformation can be achieved using various oxidizing agents. A novel and efficient method describes the use of sodamide in methanol (B129727) under mild conditions to convert 3-substituted 2-thioxo-quinazolin-4-ones into the corresponding 3-substituted quinazoline-2,4-diones in high yields. This approach offers a practical route for the synthesis of the dione (B5365651) from the readily available thione precursor. Other oxidative procedures using reagents like potassium permanganate (B83412) or hydrogen peroxide have also been reported for the conversion of thiocarbonyls to carbonyls, which can be applied to this system.

| Precursor | Oxidizing Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Thioxo-quinazolin-4(1H)-one | Sodamide | Methanol, mild conditions | High yields, practical one-step conversion |

Regioselective Introduction of the Phenyl Moiety and Other N-Substituents

Once the quinazoline-2,4(1H,3H)-dione core is synthesized, the next crucial step is the introduction of the phenyl group at the N-1 position. The regioselectivity of this substitution is of paramount importance, as alkylation or arylation can potentially occur at either the N-1 or N-3 position.

N-Alkylation and N-Arylation Protocols

N-Alkylation of the quinazoline-2,4(1H,3H)-dione scaffold can be achieved using various alkylating agents in the presence of a base. For example, quinazoline-2,4(1H,3H)-diones can be readily alkylated with reagents like benzyl (B1604629) bromoacetate (B1195939) in anhydrous DMF using potassium carbonate as the base. nih.gov Another methodology utilizes dialkyl carbonates under microwave irradiation with K2CO3 as the base, which offers rapid reaction times and the use of more environmentally benign alkylating agents. rsc.org

N-Arylation , specifically the introduction of a phenyl group, often requires more specialized methods, such as transition metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classical method for the formation of C-N bonds and can be applied to the N-arylation of heterocycles. This typically involves the reaction of the quinazolinedione with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. nih.govnih.govwikipedia.org

More modern and versatile methods include the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine (in this case, the NH of the quinazolinedione) and an aryl halide or triflate. libretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This reaction is known for its broad substrate scope and functional group tolerance, often employing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and controlling the regioselectivity of the N-arylation.

| Reaction Type | Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromoacetate | K2CO3, DMF | Standard alkylation conditions | nih.gov |

| N-Alkylation | Dialkyl carbonates | K2CO3, microwave irradiation | Rapid, environmentally benign reagents | rsc.org |

| N-Arylation (Ullmann) | Aryl halide | Copper catalyst, base, high temperature | Classical method for C-N bond formation | nih.govnih.govwikipedia.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate | Palladium catalyst, phosphine ligand, base | Broad scope, high functional group tolerance | libretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com |

Functionalization at Peripheral Positions of the Quinazolinedione Core (e.g., C-6, C-7, C-8)

The strategic introduction of various functional groups onto the peripheral positions (C-6, C-7, and C-8) of the 1-phenylquinazoline-2,4(1H,3H)-dione core is a key approach for modulating its physicochemical and pharmacological properties. Methodologies for achieving such functionalization often involve either the use of pre-functionalized precursors or the direct modification of the quinazolinedione scaffold.

A prevalent strategy commences with substituted anthranilic acids or isatoic anhydrides. For instance, the synthesis of 6-bromo- and 8-methyl-substituted quinazolinediones can be achieved by utilizing the corresponding substituted 2-aminobenzamides as starting materials. acs.org Similarly, 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione has been synthesized from its corresponding 2-aminobenzamide (B116534) precursor. acs.org A one-pot, three-step synthesis starting from substituted phthalic anhydrides has also been reported to yield peripherally functionalized quinazolin-2,4-diones, such as 6,7-dichloro-3-phenylquinazoline-2,4(1H,3H)-dione.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the late-stage functionalization of the quinazolinedione core. Starting from a halogenated quinazolinedione, such as a 6-bromo derivative, various substituents can be introduced. For example, Suzuki coupling reactions can be employed to form new carbon-carbon bonds at these positions. nih.gov This approach allows for the synthesis of a diverse library of analogues from a common intermediate. The synthesis of C-6, C-7, and C-8 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones has been achieved by starting with the corresponding bromoanthranilic acids, followed by cyclization and subsequent palladium-catalyzed Suzuki coupling reactions to introduce various aryl groups at these positions. nih.gov

The following table provides examples of peripherally functionalized this compound analogues and the synthetic methods employed.

Table 1: Examples of Peripherally Functionalized Quinazoline-2,4(1H,3H)-dione Analogues

| Compound | Position of Functionalization | Functional Group | Synthetic Precursor/Method |

| 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-one | C-6 | Bromo | 5-Bromoanthranilic acid and phenyl isothiocyanate nih.gov |

| 6,7-Dichloro-3-phenylquinazoline-2,4(1H,3H)-dione | C-6, C-7 | Dichloro | Substituted phthalic anhydride |

| 7-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | C-7 | Methoxy | Not specified achemblock.com |

| 8-Methylquinazoline-2,4(1H,3H)-dione | C-8 | Methyl | 2-Amino-3-methylbenzamide acs.org |

| 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | C-6 | Trifluoromethyl | 2-Amino-5-(trifluoromethyl)benzamide acs.org |

Catalysis in Quinazolinedione Synthesis (e.g., DMAP, ZnCl2, Supported Ionic Liquids, Hydrotalcite Clay)

Catalysis plays a pivotal role in the development of efficient and environmentally benign synthetic routes to this compound and its analogues. A variety of catalysts, ranging from simple organic molecules to complex solid-supported systems, have been employed to facilitate the key bond-forming reactions.

DMAP (4-Dimethylaminopyridine): As a highly effective nucleophilic catalyst, DMAP has been utilized in the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org This metal-free approach proceeds via a DMAP-catalyzed heterocyclization, offering good to excellent yields under mild conditions. acs.org The reaction is compatible with a wide range of functional groups at various positions on the starting materials. acs.org

ZnCl2 (Zinc Chloride): Zinc chloride, a Lewis acid, has been shown to catalyze the condensation of aromatic o-aminonitriles with N,N-dimethylformamide (DMF) or N,N-diethylformamide to produce quinazoline-2,4(1H,3H)-diones. This method, while effective, typically requires high temperatures (190–200 °C) in a sealed reactor.

Supported Ionic Liquids: The use of supported ionic liquids (SILs) represents a green chemistry approach to catalysis, combining the advantages of ionic liquids with the ease of handling and recyclability of solid catalysts. For instance, 1-hexyl-3-methyl imidazolium (B1220033) hydroxide supported on silica (B1680970) ([Hmim][OH]/SiO2) has been used as a heterogeneous catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles. Ionic liquids can also function as both a solvent and a catalyst in these syntheses, often allowing the reactions to proceed efficiently at atmospheric pressure of CO2. rsc.org

Hydrotalcite Clay: Hydrotalcite, a layered double hydroxide, is a versatile and recyclable heterogeneous catalyst. Mg-Al hydrotalcites have been employed as solid base catalysts in the synthesis of various heterocyclic compounds, including octahydroquinazolinones, through multi-component reactions under solvent-free conditions. rsc.org These materials are non-toxic and offer easy work-up procedures. rsc.org Their basic properties are crucial for promoting condensation reactions. The catalytic activity of hydrotalcites can be tuned by altering their composition and activation procedures. researchgate.net While their direct application in the synthesis of this compound from primary synthetic routes is not extensively documented, their proven efficacy in catalyzing the formation of the quinazolinone core in related structures suggests their potential as an environmentally friendly catalytic option. rsc.orgbohrium.com

The following table summarizes the catalysts and their applications in the synthesis of quinazolinedione derivatives.

Table 2: Catalysts in Quinazolinedione Synthesis

| Catalyst | Type of Catalysis | Reaction | Advantages |

| DMAP | Homogeneous, Nucleophilic | 2-Aminobenzamides + (Boc)2O | Metal-free, mild conditions, good to excellent yields acs.org |

| ZnCl2 | Homogeneous, Lewis Acid | o-Aminonitriles + DMF/DEF | Facile condensation |

| Supported Ionic Liquids | Heterogeneous | CO2 + o-Aminobenzonitriles | Recyclable, green chemistry approach, can operate at atmospheric pressure rsc.org |

| Hydrotalcite Clay | Heterogeneous, Solid Base | Multi-component reactions to form quinazolinone core | Recyclable, non-toxic, solvent-free conditions, environmentally friendly rsc.org |

Chemical Transformations and Derivatization Strategies for 1 Phenylquinazoline 2,4 1h,3h Dione

Nucleophilic Substitution Reactions and Their Scope

The nitrogen atoms of the quinazolinedione ring, particularly the N3 position, are susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of substituents. A common strategy involves the alkylation of the N-H group. For instance, N-alkylation of quinazolin-4(3H)-ones with agents like benzyl (B1604629) chloride in the presence of a base such as potassium carbonate in DMF at elevated temperatures leads to the corresponding N-alkylated products with high yields. juniperpublishers.com This method is broadly applicable to the 1-phenylquinazoline-2,4(1H,3H)-dione system, providing a straightforward route to N3-substituted derivatives.

Another significant nucleophilic substitution is the intramolecular cyclization of precursors to form the quinazolinedione ring itself. For example, the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea yields 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one through an SNAr mechanism. mdpi.com A similar reaction with 1-(2-bromobenzoyl)-3-phenylurea would be expected to form this compound.

The following table summarizes representative nucleophilic substitution reactions on the quinazolinedione scaffold.

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride, K2CO3, DMF, 100°C, 3h | 3-Benzylquinazolin-4(3H)-one | 82 | juniperpublishers.com |

| 1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea | NaOtBu, DMF, 70-80°C, 1-3h | 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Not Specified | mdpi.com |

This table presents examples of nucleophilic substitution on the quinazolinone core, which are analogous to reactions expected for this compound.

Introduction of Diverse Heterocyclic Moieties (e.g., Pyrazole, Oxazole (B20620), Thiadiazole, Triazole Rings)

The incorporation of various heterocyclic moieties onto the this compound framework is a key strategy for modifying its physicochemical and pharmacological properties. This is often achieved by first functionalizing the quinazolinedione core, followed by cyclization reactions to form the desired heterocycle.

A common approach involves the introduction of a hydrazide group, which can then be cyclized to form oxadiazoles (B1248032) and triazoles. For example, quinazoline-2,4(1H,3H)-dione can be N-alkylated with ethyl chloroacetate, followed by hydrazinolysis to yield a dihydrazide intermediate. This intermediate can then be reacted with carbon disulfide and potassium hydroxide (B78521) to form a 1,3,4-oxadiazole (B1194373) ring. nih.gov Subsequent treatment with hydrazine (B178648) hydrate (B1144303) can convert the oxadiazole to a 1,2,4-triazole. nih.gov

The synthesis of thiadiazole derivatives can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. researchgate.netnih.gov For instance, a 2-phenyl-4H-1,3-benzoxazin-4-one can be reacted with an amino acid to form a 3-substituted quinazolin-4(3H)-one, which is then converted to a carbohydrazide. Reaction with phenyl isothiocyanate followed by cyclization yields a 1,3,4-thiadiazole (B1197879) ring attached to the quinazolinone core.

Pyrazolo[1,5-a]quinazoline derivatives can be synthesized through the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones of 1,3-cyclohexanedione (B196179) derivatives. researchgate.netcu.edu.eg While this method builds the quinazoline (B50416) ring, it highlights a strategy for creating fused pyrazolo-quinazoline systems.

The table below illustrates methods for introducing heterocyclic moieties onto the quinazolinedione scaffold.

| Starting Scaffold | Key Intermediate | Heterocycle Formed | Reagents for Cyclization | Reference |

| Quinazoline-2,4(1H,3H)-dione | 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | 1,3,4-Oxadiazole | Carbon disulfide, KOH | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | 1,3-Bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | 1,2,4-Triazole | Hydrazine hydrate | nih.gov |

| 2-Phenyl-4H-1,3-benzoxazin-4-one | 3-(Alkyl/aryl substituted 1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones | 1,3,4-Thiadiazole | Thiosemicarbazide, then cyclization | researchgate.net |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Not applicable | Pyrazolo[1,5-a]quinazoline | Enaminones of 1,3-cyclohexanedione | researchgate.netcu.edu.eg |

This table provides examples of heterocycle formation on the quinazolinedione core, demonstrating strategies applicable to this compound.

Formation of Fused and Polycyclic Quinazolinedione Systems

The synthesis of fused and polycyclic systems incorporating the quinazolinedione core leads to rigid structures with potentially enhanced biological activities. These are often constructed through intramolecular cyclization reactions of appropriately substituted quinazolinedione derivatives.

One such example is the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, which yields bioactive tricyclic quinazolines such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones in high yields. nih.govresearchgate.net This strategy could be adapted to derivatives of this compound to create novel fused systems.

Another approach involves the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones. These can be prepared from the reaction of 5-amino-1H-pyrazoles with 2-fluorobenzoyl chlorides, which undergo cyclization with the elimination of hydrogen fluoride. researchgate.net

Furthermore, isoxazole-fused tricyclic quinazoline alkaloids can be synthesized via a one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions, showcasing a modern approach to complex fused systems. mdpi.com

The following table provides examples of the formation of fused quinazolinedione systems.

| Starting Material Type | Reaction Type | Fused System Formed | Reagents/Conditions | Reference |

| 3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones | Intramolecular cyclization | Pyrimido[2,1-b]quinazolin-6(2H)-ones / Imidazo[2,1-b]quinazolin-5(1H)-ones | Formic acid | nih.govresearchgate.net |

| 5-Amino-1H-pyrazoles and 2-fluorobenzoyl chlorides | Cyclocondensation | Pyrazolo[1,5-a]quinazolin-5(4H)-ones | Heat | researchgate.net |

| Propargyl-substituted methyl azaarenes | Intramolecular cycloaddition | Isoxazole-fused tricyclic quinazolines | tert-Butyl nitrite (B80452) (TBN) | mdpi.com |

This table highlights strategies for creating fused ring systems based on the quinazoline scaffold.

Specific Functional Group Interconversions and Modifications (e.g., conversion to thiourea (B124793) moiety)

Specific functional group interconversions on the this compound core are crucial for fine-tuning its properties. A significant modification is the conversion of one or both of the carbonyl groups to a thiocarbonyl group, forming a thiourea moiety. This transformation can dramatically alter the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities.

The thionation of the carbonyl groups in quinazolin-4-ones is commonly achieved using Lawesson's reagent. nih.govorganic-chemistry.org This reagent is effective for converting amides and ketones to their corresponding thio-analogues. The reaction is typically carried out by heating the quinazolinone with Lawesson's reagent in a suitable solvent like toluene. nih.gov Phosphorus pentasulfide (P4S10) can also be used, though it often requires harsher reaction conditions. nih.govresearchgate.net

The synthesis of novel 3-phenylquinazoline-2,4(1H,3H)-diones bearing a thiourea moiety at a substituent has also been reported. This involves the reaction of a 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an intermediate benzoyl isothiocyanate, which then reacts with various amines or thiourea to yield the final products. nih.gov

The table below summarizes the conversion of a carbonyl group to a thiourea moiety.

| Starting Material | Reagent | Product | Key Features | Reference |

| Quinazolin-4-ones | Lawesson's Reagent | Quinazoline-4-thiones | Mild and efficient thionation of carbonyls. | nih.govorganic-chemistry.org |

| 4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride | NH4SCN, then Thiourea | 3-(4-(4-Oxo-6-thioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)phenyl)quinazolin-2,4(1H,3H)-dione | Introduction of a thiourea-containing heterocycle. | nih.gov |

This table provides examples of forming a thiourea moiety from a quinazolinone precursor.

Comprehensive Spectroscopic and Structural Elucidation of 1 Phenylquinazoline 2,4 1h,3h Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved. While a complete, assigned experimental dataset for 1-phenylquinazoline-2,4(1H,3H)-dione was not located in the reviewed literature, analysis of its structural analogues allows for a confident prediction of its spectral features.

The ¹H NMR spectrum provides a map of the different proton environments in a molecule. In this compound, three distinct regions are expected: the downfield N-H proton, the aromatic protons of the quinazoline (B50416) ring system, and the aromatic protons of the N1-phenyl substituent.

The N-H proton at the 3-position is expected to appear as a broad singlet in the downfield region of the spectrum, typically above 11.0 ppm, due to its acidic nature and hydrogen bonding potential. For comparison, the N-H proton in the related 3-methylquinazoline-2,4(1H,3H)-dione appears as a broad singlet at δ 11.43 ppm. acgpubs.org

The four aromatic protons on the fused benzene (B151609) ring of the quinazoline core (H-5, H-6, H-7, H-8) would present a complex splitting pattern. H-5, being adjacent to a carbonyl group, is expected to be the most deshielded of this set. Based on data for 1-methylquinazoline-2,4(1H,3H)-dione, these protons appear between δ 7.26 and 8.0 ppm. acgpubs.org The expected multiplicities would be a doublet of doublets for H-5 and H-8, and a triplet of doublets for H-6 and H-7, arising from ortho and meta couplings.

The five protons of the N1-phenyl group would typically appear in the range of δ 7.30-7.60 ppm. The exact chemical shifts are influenced by the electronic effects of the quinazolinedione moiety.

Table 1: Representative ¹H NMR Data for Quinazoline-2,4(1H,3H)-dione Analogues (in DMSO-d₆)

| Compound | N-H (ppm) | Quinazoline Ar-H (ppm) | Substituent Protons (ppm) | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | 11.24 (brs, 2H) | 7.19-7.92 (m, 4H) | - | acgpubs.org |

| 1-Methylquinazoline-2,4(1H,3H)-dione | 11.54 (brs, 1H) | 7.26-8.0 (m, 4H) | 3.45 (s, 3H) | acgpubs.org |

| 3-Methylquinazoline-2,4(1H,3H)-dione | 11.43 (brs, 1H) | 7.19-7.93 (m, 4H) | 3.26 (s, 3H) | acgpubs.org |

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 14 distinct signals are expected (unless symmetry or coincidental overlap occurs).

The most downfield signals correspond to the two carbonyl carbons, C-2 and C-4. Theoretical calculations and data from analogues suggest that the ureidic C-2 carbonyl typically resonates slightly downfield of the amidic C-4 carbonyl. acgpubs.org For the parent quinazoline-2,4(1H,3H)-dione, these signals appear at δ 163.0 and 150.4 ppm. acgpubs.org

The aromatic region will contain 12 signals: six for the quinazoline ring carbons and six for the N1-phenyl ring carbons. The two carbons of the quinazoline ring that are bonded to nitrogen (C-4a and C-8a) are expected to be significantly deshielded. The carbons of the N1-phenyl ring will show distinct signals for the ipso, ortho, meta, and para positions.

Table 2: Representative ¹³C NMR Data for Quinazoline-2,4(1H,3H)-dione Analogues (in DMSO-d₆)

| Compound | C=O (ppm) | Aromatic/Heterocyclic C (ppm) | Substituent C (ppm) | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | 163.0, 150.4 | 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 | - | acgpubs.org |

| 1-Methylquinazoline-2,4(1H,3H)-dione | 161.9, 150.3 | 141.7, 135.3, 127.4, 122.5, 115.6, 114.7 | 29.5 | acgpubs.org |

| 3-Methylquinazoline-2,4(1H,3H)-dione | 162.2, 150.4 | 139.4, 134.9, 127.3, 122.5, 115.1, 113.8 | 27.1 | acgpubs.org |

While specific 2D NMR studies for this compound are not widely reported in the literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for a definitive assignment.

COSY: Would establish the ³J coupling relationships between adjacent protons, confirming the connectivity within the quinazoline and phenyl aromatic rings (e.g., H-5 with H-6, H-6 with H-7, etc.).

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning quaternary carbons and linking the N1-phenyl ring to the quinazoline core (e.g., correlation from the ortho protons of the phenyl ring to C-8a).

Vibrational Spectroscopy for Characteristic Group Frequencies

Vibrational spectroscopy is highly sensitive to the presence of specific functional groups, particularly those with strong dipole moments like carbonyls.

The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the N-H and C=O groups.

The N-H stretching vibration of the secondary amide at the 3-position typically appears as a sharp to medium band in the region of 3200-3400 cm⁻¹. For the isomeric 3-phenylquinazoline-2,4(1H,3H)-dione, a clear N-H stretch is observed at 3368 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. The molecule contains two carbonyl groups: an imide-like (urea-like) carbonyl at C-2 and an amide carbonyl at C-4. These are expected to give rise to two distinct, strong absorption bands. Theoretical calculations on the parent quinazoline-2,4-dione suggest that the C-2 carbonyl absorbs at a higher frequency than the C-4 carbonyl. Experimental data for 3-phenylquinazoline-2,4(1H,3H)-dione shows two C=O bands at 1731 cm⁻¹ and 1652 cm⁻¹. A similar pattern is anticipated for the 1-phenyl isomer.

Table 3: Characteristic IR Frequencies for Quinazoline-2,4(1H,3H)-dione Analogues (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | Reference |

|---|---|---|---|

| 3-Phenylquinazoline-2,4(1H,3H)-dione | 3368 | 1731, 1652 | nih.gov |

| 3-(Aryl)quinazoline-2,4(1H,3H)-dione derivative | 3195 | Not specified | nih.gov |

There is limited information available in the searched literature regarding the Raman spectroscopy of this compound. In principle, Raman spectroscopy would be a complementary technique to IR. While the C=O stretches would likely be visible, the symmetric vibrations of the aromatic rings would be expected to produce particularly strong and sharp signals, providing additional fingerprint information for the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound and its analogues, both electron ionization (EI) and electrospray ionization (ESI) methods provide critical information.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and numerous fragment ions. This fragmentation provides a characteristic pattern, or "fingerprint," that is invaluable for structural elucidation.

For quinazoline-2,4(1H,3H)-dione derivatives, the molecular ion peak is generally observed, confirming the molecular weight. nih.govnih.gov The fragmentation pathways are typically initiated by the cleavage of the most labile bonds and the elimination of small, stable neutral molecules. researchgate.net In the case of this compound, the stable aromatic nature of the heterocyclic system suggests that the molecular ion peak would be prominent. libretexts.org

While a specific fragmentation pattern for this compound is not extensively detailed in the surveyed literature, a proposed pathway can be inferred from the known behavior of related heterocyclic systems. researchgate.netraco.cat Key fragmentation steps would likely include:

Loss of CO: The successive loss of carbon monoxide molecules from the dione (B5365651) moiety is a common pathway for such structures.

Retro-Diels-Alder (RDA) reaction: Cleavage of the pyrimidinedione ring can occur, leading to characteristic fragment ions.

Cleavage of the N-Phenyl Bond: Fission of the bond between the N1-nitrogen and the phenyl group can lead to the loss of a phenyl radical (C₆H₅•) or the formation of a phenyl cation (m/z 77).

Decomposition of the Benzene Ring: The fused benzene ring can undergo fragmentation, typically involving the loss of acetylene (B1199291) (C₂H₂).

The resulting mass spectrum provides a detailed structural fingerprint, allowing for the confirmation of the quinazolinedione core and the nature of its substituents.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the accurate molecular weight of polar molecules with minimal fragmentation. nih.gov It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, depending on the analyte's structure and the solvent conditions.

For N-substituted quinazolinediones, ESI-MS is highly effective for confirming molecular identity. soton.ac.uk Analysis of various analogues demonstrates the routine observation of the protonated molecule as the base peak in the spectrum.

To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of the precursor ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The fragmentation behavior of quinazolines in ESI-MS/MS is highly dependent on the specific molecular structure. soton.ac.uknih.gov The fragmentation pathways can be complex, often involving ring-opening and ring-cleavage mechanisms of the heterocyclic core. researchgate.net This detailed analysis helps in the unambiguous structural confirmation of synthetic products and the identification of unknown metabolites or impurities. soton.ac.uk

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals. For aromatic and heterocyclic compounds like this compound, the spectrum is dominated by π→π* and n→π* transitions. The core structure contains two primary chromophores: the quinazolinedione ring system and the N-phenyl substituent.

The UV-Vis absorption spectrum is expected to display characteristic bands arising from the electronic transitions within these conjugated systems. The π→π* transitions, which are typically of high intensity, originate from the aromatic benzene ring and the C=C and C=O bonds within the heterocyclic structure. The n→π* transitions, which are generally weaker, are associated with the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the substitution pattern on the rings.

UV-Vis spectroscopy is also a valuable tool for studying molecular interactions. For example, it has been used to investigate the chelation properties of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with metal ions, where changes in the absorption spectrum upon addition of the metal confirm the binding event. nih.gov Similarly, the interaction of quinazoline derivatives with biological macromolecules like DNA can be monitored by observing shifts in the absorption bands (hypochromic or hyperchromic effects). researchgate.net

While detailed emission (fluorescence) data for this compound is not widely reported, such studies would provide insight into the molecule's excited-state properties and de-excitation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure for this compound is not available in the reviewed literature, extensive data exists for the parent compound, quinazoline-2,4(1H,3H)-dione. nih.govresearchgate.net This parent structure serves as an excellent reference for understanding the core geometry. The crystallographic data for quinazoline-2,4(1H,3H)-dione reveals a nearly planar heterocyclic system. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₂O₂ |

| Formula Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

| Z | 4 |

The introduction of a phenyl group at the N1 position in this compound is expected to introduce significant structural changes. Analysis of closely related structures, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, shows that the N-aryl substituent is substantially twisted out of the plane of the quinazoline ring. mdpi.com In this analogue, the dihedral angle between the fluorophenyl ring and the quinazoline plane is approximately 83-86°. mdpi.com This large twist is attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the C2=O carbonyl group (or C2=S thione group). A similar conformation is anticipated for this compound, where the N1-phenyl ring would be oriented nearly perpendicular to the heterocyclic core.

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. In the crystal structure of the parent quinazoline-2,4(1H,3H)-dione, these interactions are well-defined. nih.govresearchgate.net The primary interaction is strong N—H⋯O hydrogen bonding, where the N1—H and N3—H groups act as donors and the carbonyl oxygens act as acceptors. This leads to the formation of centrosymmetric dimers. nih.govresearchgate.net These dimers are further connected by weaker hydrogen bonds, creating a two-dimensional sheet-like network. nih.gov Additionally, weak face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent, nearly coplanar molecules, with a centroid-to-centroid distance of 3.863 Å. nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1A⋯O1 | 0.86 | 2.13 | 2.976 | 168 |

| N3—H3B⋯O2 | 0.86 | 2.00 | 2.854 | 176 |

For this compound, the substitution at the N1 position fundamentally alters this interaction landscape. The absence of the N1—H hydrogen bond donor precludes the formation of the primary dimer motif seen in the parent compound. The crystal packing would therefore be governed by a different set of interactions:

N3—H⋯O Hydrogen Bonding: The remaining N3—H group can still participate in hydrogen bonding with a carbonyl oxygen of a neighboring molecule, likely forming dimers or chains.

π-π Stacking: The presence of two aromatic systems (the quinazoline core and the N-phenyl ring) provides ample opportunity for π-π stacking. These interactions could occur between quinazoline-quinazoline, phenyl-phenyl, or quinazoline-phenyl ring pairs in adjacent molecules, playing a crucial role in the solid-state architecture. nih.gov

Conformational Analysis and Tautomerism in the Solid State

The solid-state structure of quinazoline-2,4(1H,3H)-dione and its derivatives is crucial for understanding their intermolecular interactions and potential biological activity. X-ray crystallography studies have been instrumental in elucidating the preferred tautomeric forms and conformational states of these compounds.

In the solid state, the parent compound, quinazoline-2,4(1H,3H)-dione, unequivocally exists in the diketo tautomeric form. nih.gov This is confirmed by the presence of two distinct carbonyl groups and the location of hydrogen atoms on the nitrogen atoms N1 and N3. The crystal structure reveals a nearly planar molecule, with intermolecular N—H⋯O hydrogen bonds being a dominant feature of the crystal packing. These interactions lead to the formation of centrosymmetric dimers. nih.govresearchgate.net These dimers are further connected by weaker N—H⋯O hydrogen bonds, creating a two-dimensional network. nih.gov Additionally, weak intermolecular face-to-face π–π stacking interactions are observed between adjacent benzene and pyrimidine (B1678525) rings. nih.gov

For N-substituted analogues like this compound, the key conformational feature is the rotational orientation of the N1-phenyl substituent relative to the quinazoline ring system. While a crystal structure for the exact 1-phenyl derivative is not available in the cited literature, analysis of closely related analogues, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, provides valuable insight. In this analogue, the fluorophenyl ring is significantly twisted out of the plane of the quinazoline moiety, with a dihedral angle of approximately 82.6° to 86.3°. mdpi.com This non-planar conformation is likely adopted to minimize steric hindrance between the ortho hydrogens of the phenyl ring and the carbonyl group at the C2 position of the quinazoline ring. It is therefore highly probable that this compound adopts a similar twisted conformation in the solid state.

The fundamental quinazolinedione ring system remains in the diketo form, and the presence of the N1-phenyl group disrupts the hydrogen-bonding network seen in the parent compound at the N1 position. However, the N3-H group remains available for hydrogen bonding, likely forming dimers or chains with the carbonyl groups of adjacent molecules.

The crystallographic data for the parent quinazoline-2,4(1H,3H)-dione provides a baseline for understanding the core geometry.

Interactive Table 1: Crystal Data and Structure Refinement for Quinazoline-2,4(1H,3H)-dione nih.govresearchgate.net

| Parameter | Value |

| Chemical formula | C₈H₆N₂O₂ |

| Molecular weight | 162.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

| Z | 4 |

| Temperature (K) | 293 (1) |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R₁ = 0.055, wR₂ = 0.103 |

The hydrogen-bonding geometry is a critical aspect of the solid-state structure of the parent compound.

Interactive Table 2: Hydrogen-Bond Geometry (Å, °) for Quinazoline-2,4(1H,3H)-dione nih.gov

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1A···O2ⁱ | 0.86 | 2.13 | 2.976 (2) | 168 |

| N3—H3A···O2ⁱⁱ | 0.86 | 2.00 | 2.854 (2) | 176 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, y-1/2, -z+1/2

Based on the analysis of related structures, the introduction of the N1-phenyl group is expected to induce a significant twist in its orientation relative to the quinazoline plane, a key conformational feature for this class of compounds. The fundamental diketo tautomeric form of the quinazoline ring is maintained.

Advanced Computational and Theoretical Investigations of 1 Phenylquinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine optimized geometries, electronic distribution, and molecular orbital energies, which are crucial for understanding chemical reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinazoline-2,4(1H,3H)-dione derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets like 6–311++G(d,p), are employed to optimize molecular geometries and determine the most stable conformations. researchgate.net These calculations help in understanding the relative stabilities of different isomers. For instance, studies on related quinazolin-2,4-dione derivatives have used DFT to confirm the higher stability of Z-isomers over E-isomers, attributing this to the formation of multiple intramolecular hydrogen bonds. researchgate.net The optimized ground-state geometries obtained from DFT serve as the foundation for further calculations of electronic properties and molecular interactions. researchgate.net

Table 1: DFT Methodologies Applied to Quinazolinone Derivatives

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| Quinazolin-2,4-dione derivatives | B3LYP | 6–311++G(d,p) | Molecular structure and stability of isomers | researchgate.net |

| Quinazolinone Schiff bases | B3LYP | 6–31G* | Optimization of ground-state geometries | researchgate.net |

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods are significantly faster than ab initio calculations, making them suitable for large molecules. wikipedia.org While specific applications of semi-empirical methods like AM1, PM3, or PM6 to 1-phenylquinazoline-2,4(1H,3H)-dione were not detailed in the reviewed literature, these techniques are often used for preliminary geometry optimization before employing more computationally expensive methods like DFT. researchgate.netmpg.de They are particularly useful in large-scale virtual screening and dynamics simulations where computational efficiency is critical. researchgate.netmpg.de

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests higher reactivity and polarizability. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. For quinazolin-2,4-dione derivatives, studies have shown that the energy gap can be influenced by substituents; electron-pulling groups tend to cause a significant decrease in the energy gap, indicating increased reactivity. researchgate.net Contour maps of these orbitals visualize the regions of the molecule where electron density is highest (for HOMO) and where electrons are most likely to be accepted (for LUMO), providing insights into potential sites for reaction.

Table 2: Conceptual Significance of Frontier Orbitals

| Orbital/Parameter | Description | Implication |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| Energy Gap (Eg) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. This analysis is valuable for understanding intermolecular interactions, including hydrogen bonding, which is crucial for ligand-receptor binding.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These approaches are instrumental in drug discovery for predicting how a ligand might interact with its biological target.

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This method is extensively applied to this compound and its derivatives to elucidate their potential mechanisms of action and to guide the design of more potent inhibitors. nih.gov

Studies have successfully docked derivatives of this compound into the active sites of various protein kinases and enzymes implicated in diseases like cancer. For example, derivatives have been modeled as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Docking simulations revealed that the α-oxo group of the quinazoline (B50416) ring can form a critical hydrogen bond with the backbone amide of specific amino acid residues (e.g., Phe918 in VEGFR-2) in the hinge region of the kinase, while other parts of the molecule form additional hydrogen bonds and hydrophobic interactions. nih.gov Similar studies have explored interactions with targets like Poly (ADP-Ribose) Polymerase-1 (PARP-1), where the co-crystal structure of a derivative confirmed a unique binding mode. rsc.org These computational insights are invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds. nih.govrsc.org

Table 3: Examples of Molecular Docking Targets for Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Class | Target Protein(s) | Key Interactions/Findings | Reference(s) |

| 3-Phenylquinazoline-2,4(1H,3H)-diones | VEGFR-2, c-Met | Hydrogen bonding via α-oxo group with hinge region residues (e.g., Phe918); thiourea (B124793) group interaction with Asp1046. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1/2 | Potent inhibition demonstrated; co-crystal structure revealed a unique binding mode. | rsc.org |

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Hepatitis C Virus (HCV) NS5B Polymerase | Compounds may bind to Mg2+ ions in the catalytic center of the enzyme. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Bacterial Gyrase, DNA Topoisomerase IV | The scaffold is investigated as a fluoroquinolone-like inhibitor. | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For quinazoline derivatives, MD simulations have been instrumental in understanding their binding stability and conformational dynamics when interacting with biological targets.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available research, the methodology is widely applied to the broader class of quinazoline-based compounds to elucidate their mechanism of action. For instance, in studies of quinazoline derivatives as inhibitors of specific enzymes, MD simulations are employed to:

Assess Binding Stability: By simulating the compound within the active site of a protein, researchers can observe the stability of the protein-ligand complex over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD profile over the simulation period suggests a stable binding mode.

Analyze Conformational Dynamics: MD simulations reveal how the ligand and protein adapt to each other upon binding. This includes changes in the conformation of the ligand and movements of key amino acid residues in the protein's active site. These dynamic interactions are crucial for understanding the determinants of binding affinity and selectivity.

Characterize Intermolecular Interactions: The simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the quinazoline derivative to its target. The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding.

For a hypothetical MD simulation of this compound with a target protein, the analysis would typically involve the steps and observations outlined in the table below.

| Simulation Stage | Key Analysis | Typical Observations for a Stable Complex |

| Equilibration | System stabilization (temperature, pressure, density) | Convergence of thermodynamic properties to stable values. |

| Production Run | RMSD, Radius of Gyration (Rg), Hydrogen Bond Analysis | Low and stable RMSD for the ligand and protein backbone; Consistent Rg indicating a compact structure; Persistent hydrogen bonds between the ligand and key residues. |

| Post-simulation Analysis | Binding Free Energy Calculations (e.g., MM/PBSA) | Favorable binding free energy, indicating a spontaneous binding process. |

Theoretical Descriptors and QSAR Studies (e.g., related to structural features and activity)

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. These models rely on the calculation of various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For quinazoline derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. gsconlinepress.com While a QSAR study dedicated solely to this compound is not available, the principles and types of descriptors used in studies of related compounds are directly applicable.

In a typical QSAR study on quinazolinone derivatives, the following types of descriptors are often employed:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. These are critical for understanding the reactivity and interaction capabilities of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, and surface area. They are important for determining how well the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects of its connectivity and branching.

A hypothetical QSAR model for a series of this compound derivatives might reveal the importance of specific structural features for a particular biological activity. For example, a model could indicate that electron-withdrawing substituents on the phenyl ring enhance activity, which would be reflected in the values of electronic descriptors.

The table below summarizes key descriptors frequently used in QSAR studies of quinazoline-related compounds.

| Descriptor Type | Example Descriptor | Information Provided | Relevance to Activity |

| Electronic | HOMO Energy | Electron-donating ability | Influences reactivity and interaction with electron-deficient sites. |

| Electronic | LUMO Energy | Electron-accepting ability | Influences reactivity and interaction with electron-rich sites. |

| Steric | Molecular Weight | Size of the molecule | Can affect binding affinity and transport properties. |

| Hydrophobic | LogP | Lipophilicity | Affects cell membrane permeability and solubility. |

| Topological | Wiener Index | Molecular branching | Can relate to the overall shape and compactness of the molecule. |

From QSAR studies on related quinazolinone analogues, it has been suggested that the presence of urea (B33335) and thiourea groups can be crucial for enhancing cytotoxic effects. gsconlinepress.com Furthermore, substitutions with halogens like trifluoromethyl and chloro groups may also increase the cytotoxic efficacy of such analogues. gsconlinepress.com

Prediction and Analysis of Molecular Descriptors (e.g., pKa Prediction)

The prediction of molecular descriptors through computational methods is a cornerstone of modern drug discovery and development. One of the most important descriptors is the pKa, which represents the acidity or basicity of a compound and significantly influences its solubility, absorption, and target binding.

For quinazoline derivatives, quantum mechanical (QM) based computational approaches have been utilized to predict pKa values. researchgate.net These studies establish linear relationships between experimentally determined pKa values and various DFT (Density Functional Theory) descriptors. researchgate.net

A study on a range of quinazoline derivatives demonstrated that several DFT descriptors show strong correlations with experimental pKa values. researchgate.net The key findings from such studies, which would be relevant for this compound, include:

Correlation of pKa with Atomic Charges: The calculated atomic charge on the nitrogen atoms of the quinazoline ring system was found to be a good predictor of pKa. Specifically, the charge on the N1 atom showed a strong correlation. researchgate.net

Importance of Solvation Models: The choice of an appropriate implicit solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), is crucial for obtaining accurate pKa predictions. researchgate.net

Utility of Other DFT Descriptors: Besides atomic charges, other quantum chemical descriptors like electron affinity (A), chemical potential (μ), and electrophilicity index (ω) also exhibited strong correlations with the experimental pKa values of quinazoline derivatives. researchgate.net

The table below presents a summary of DFT descriptors that have been shown to correlate well with the experimental pKa of quinazoline derivatives.

| DFT Descriptor | Description | Correlation with pKa |

| Q(N1) | Atomic charge on the N1 atom | Strong (R² = 0.927 in a specific study) researchgate.net |

| A | Electron Affinity | Strong correlation researchgate.net |

| μ | Chemical Potential | Strong correlation researchgate.net |

| ω | Electrophilicity Index | Strong correlation researchgate.net |

These computational protocols enable rapid and accurate high-throughput prediction of pKa for new quinazoline derivatives, including those based on the this compound scaffold, thereby aiding in the design of molecules with optimized pharmacokinetic properties. researchgate.net

Mechanistic Studies and Molecular Targeting of 1 Phenylquinazoline 2,4 1h,3h Dione Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the 1-phenylquinazoline-2,4(1H,3H)-dione scaffold have been identified as inhibitors of several key enzyme systems implicated in pathological processes.

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and survival. nih.gov These enzymes are the primary targets for fluoroquinolone antibiotics. nih.gov Certain derivatives of this quinazolinedione scaffold are designed to act as fluoroquinolone-like inhibitors, presenting a potential strategy to address bacterial resistance. nih.gov Studies have shown that specific derivatives incorporating moieties like acylthiourea, pyrazole, or oxazole (B20620) can exhibit significant antibacterial activity by targeting the DNA gyrase enzyme. nih.gov For instance, some quinazolinone derivatives have demonstrated notable inhibition of S. aureus DNA gyrase. nih.gov The development of these compounds involves synthesizing a series of novel derivatives and evaluating their antimicrobial activities against various bacterial strains. nih.govmdpi.com The most promising compounds often exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Molecular docking studies are often employed to understand the intermolecular interactions between these quinazolinedione derivatives and the active site of the DNA gyrase enzyme, providing insights for the rational design of more potent antibacterial agents. nih.gov

A significant area of investigation for this compound derivatives is their ability to inhibit tyrosine kinase receptors, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met. nih.govnih.gov Dysregulation of these kinases is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. nih.govnih.gov

Derivatives of 3-phenylquinazoline-2,4(1H,3H)-dione have been designed as dual inhibitors of both VEGFR-2 and c-Met tyrosine kinases. nih.govsemanticscholar.org This dual-inhibition strategy is considered advantageous in overcoming therapeutic resistance that can emerge with single-target inhibitors. semanticscholar.org For example, a novel series of 3-phenylquinazoline-2,4(1H,3H)-diones incorporating a thiourea (B124793) moiety demonstrated potent inhibitory activity against both VEGFR-2 and c-Met. nih.gov One compound from this series, compound 3e , exhibited IC50 values of 83 nM and 48 nM against VEGFR-2 and c-Met, respectively. nih.gov Docking studies suggest that the α-oxo group of the quinazoline (B50416) ring forms a crucial hydrogen bond with the Met1160 residue in the adenine (B156593) region of the c-Met kinase. nih.gov

Similarly, 1-benzylquinazoline-2,4(1H,3H)-dione derivatives have also been developed as potent VEGFR-2 inhibitors. nih.gov Several compounds in this class have shown IC50 values in the sub-micromolar range, comparable to the established inhibitor sorafenib. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 3e (a 3-phenylquinazoline-2,4(1H,3H)-dione derivative) | VEGFR-2 | 83 |

| Compound 3e (a 3-phenylquinazoline-2,4(1H,3H)-dione derivative) | c-Met | 48 |

| Compound 11b (a 1-benzylquinazoline-2,4(1H,3H)-dione derivative) | VEGFR-2 | 120 |

| Compound 11c (a 1-benzylquinazoline-2,4(1H,3H)-dione derivative) | VEGFR-2 | 130 |

| Compound 11e (a 1-benzylquinazoline-2,4(1H,3H)-dione derivative) | VEGFR-2 | 120 |

| Sorafenib (Reference) | VEGFR-2 | 100 |

The versatility of the quinazolinedione scaffold is further demonstrated by its interaction with other enzyme systems.

NAD(P)H:quinone oxidoreductase 1 (NQO1): Certain 4-aminoquinazoline derivatives have been shown to be potent inducers of NQO1, a cytoprotective enzyme. tandfonline.com These compounds can induce NQO1 in a concentration-dependent manner, with potencies in the low- to sub-micromolar range. tandfonline.com The mechanism is thought to involve the inhibition of the Keap1-Nrf2 protein-protein interaction, leading to the accumulation of Nrf2 and subsequent enhanced gene expression of NQO1. researchgate.net

α-Amylase and α-Glucosidase: Derivatives of quinazolin-4(3H)-one have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of diabetes management. nih.govnih.gov Several studies have reported quinazolin-4(3H)-one derivatives with potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.govresearchgate.netresearchgate.net For instance, one derivative, compound 7b , demonstrated an IC50 of 14.4 µM against α-glucosidase, which was about 53 times more potent than acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov

Identification and Characterization of Specific Molecular Targets and Pathways

Beyond direct enzyme inhibition, research has focused on identifying the broader molecular targets and cellular pathways affected by this compound derivatives.

In the context of cancer, the inhibition of receptor tyrosine kinases like VEGFR-2 and c-Met by these compounds directly impacts downstream signaling cascades. nih.gov These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, are critical for cell proliferation, survival, and angiogenesis. nih.govnih.gov By blocking the initial receptor phosphorylation, these quinazolinedione derivatives can effectively shut down these pro-survival signals in cancer cells.

Another identified molecular target for some quinazoline derivatives is tubulin. nih.govnih.govresearchgate.net Certain 1-phenyl-1-(quinazolin-4-yl)ethanols have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, representing a key mechanism for their anticancer activity. nih.gov

Furthermore, derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes that play a crucial role in DNA repair. rsc.orgnih.gov Inhibiting PARP is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations. Novel quinazoline-2,4(1H,3H)-dione derivatives have shown high enzymatic potency, with IC50 values for PARP-1 in the nanomolar range. nih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective compounds.

Structure-activity relationship (SAR) studies have revealed key structural features that govern the biological potency of these derivatives.

For anticancer activity via tubulin inhibition, SAR studies on 1-phenyl-1-(quinazolin-4-yl)ethanols have shown that modifications at the 2- and 4-positions of the quinazoline core can lead to more potent agents. nih.govnih.gov For example, the introduction of a 4-ethoxyphenyl group or a 4-methylthiophenyl group at the 4-position resulted in compounds with antiproliferative activity comparable to the parent compound. nih.gov

In the development of dual VEGFR-2/c-Met inhibitors, the nature of the substituent at the 3-position of the quinazoline-2,4(1H,3H)-dione ring is critical. The incorporation of a thiourea moiety has proven effective in achieving dual inhibitory activity. nih.gov

For α-glucosidase inhibition, the substitution pattern on the 2-phenyl ring of quinazolin-4(3H)-ones plays a significant role. researchgate.net Studies have shown that the position of halogen substituents can dramatically affect inhibitory potency, with one study noting a decrease in potency in the order of ortho > meta > para for chlorine substituents. researchgate.net

The table below summarizes some key SAR findings for different biological activities.

| Core Scaffold | Target/Activity | Key Structural Features for High Potency |

|---|---|---|

| 1-Phenyl-1-(quinazolin-4-yl)ethanol | Anticancer (Tubulin Inhibition) | Substitutions at the 2- and 4-positions of the quinazoline ring. nih.gov |

| 3-Phenylquinazoline-2,4(1H,3H)-dione | VEGFR-2/c-Met Inhibition | Presence of a thiourea moiety at the 3-position. nih.gov |

| Quinazolin-4(3H)-one | α-Glucosidase Inhibition | Position of halogen substituents on the 2-phenyl ring (ortho substitution can be favorable). researchgate.net |

| Quinazoline-2,4(1H,3H)-dione | PARP-1/2 Inhibition | Introduction of a 3-amino pyrrolidine (B122466) moiety. rsc.org |

| Quinazolin-2,4(1H,3H)-dione | Antibacterial (DNA Gyrase) | Incorporation of acylthiourea, pyrazole, or oxazole moieties. nih.gov |

Rational Design Based on Pharmacophore Models

The rational design of this compound derivatives has been significantly guided by pharmacophore modeling, a computational strategy that identifies the essential three-dimensional structural features required for a molecule's biological activity. This approach allows for the targeted design of potent and selective inhibitors for specific molecular targets implicated in diseases like cancer.

A notable example involves the design of novel 3-phenylquinazoline-2,4(1H,3H)-diones as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases (TKs), both of which are crucial in cancer progression and development. nih.gov Researchers have utilized the pharmacophore of existing multi-target inhibitors, such as cabozantinib, as a blueprint. nih.gov The design strategy incorporated the N-acylthiourea moiety to mimic the dicarboxamide structure of cabozantinib, serving as a hydrogen bond domain. nih.gov

The quinazoline-2,4(1H,3H)-dione ring was specifically selected to occupy the adenine pocket of the target kinases. nih.gov Furthermore, the α-oxo group within this quinazoline ring was intentionally included in the design. nih.gov This feature is present in several other known tyrosine kinase inhibitors and was anticipated to enhance hydrogen bonding interactions, thereby increasing the affinity for both VEGFR-2 and c-Met TKs. nih.gov Molecular docking studies supported this rationale, showing that the α-oxo group of the quinazoline ring could form a hydrogen bond with the Met1160 residue in the adenine region of the c-Met TK active site. nih.gov Similarly, the thiourea group was observed to form hydrogen bonds with the highly conserved Asp1046 residue in the VEGFR-2 active site. nih.gov This structure-based design approach, rooted in pharmacophore modeling, has proven effective in generating potent dual inhibitors. nih.gov

In Vitro Cellular Activity and Anti-proliferative Studies

Derivatives of this compound have been the subject of extensive in vitro evaluation to determine their anti-proliferative effects against a variety of human cancer cell lines. These studies are crucial for elucidating the compound's mechanism of action and identifying derivatives with significant therapeutic potential.

Research has demonstrated that certain quinazoline-2,4(1H,3H)-dione derivatives possess significant inhibitory activity against the in vitro growth of numerous human tumor cell lines. nih.gov Structure-activity relationship analyses have indicated that specific substitutions on the quinazoline scaffold are critical for potency. For instance, a chlorophenethylureido substituent at the 7-position and o- or m-chlorophenethyl substitutions at the 3-position of the quinazoline-2,4(1H,3H)-dione core were found in the most potent compounds. nih.gov

The tables below summarize the anti-proliferative activities of selected this compound derivatives against various cancer cell lines, showcasing their potency and, in some cases, their selectivity.

Table 1: Anti-proliferative Activity of Quinazoline-2,4(1H,3H)-dione Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / logGI50 | Reference |

|---|---|---|---|---|

| Compound 69 | 60 Human Tumor Cell Lines | Various | Average logGI50 = -6.44 | nih.gov |

| Compound 86 | 60 Human Tumor Cell Lines | Various | Average logGI50 = -6.45 | nih.gov |

| Compound 72 | 60 Human Tumor Cell Lines | Various | Average logGI50 = -6.39 | nih.gov |

| Compound 3c | HCT-116 | Colorectal | IC50 = 1.184 µM | nih.gov |

| Compound 3e | HCT-116 | Colorectal | IC50 = 3.403 µM | nih.gov |

| Compound 10 | MX-1 | Breast | IC50 < 3.12 µM | rsc.orgresearchgate.net |

| Compound 11 | MX-1 | Breast | IC50 = 3.02 µM | rsc.orgresearchgate.net |

| Compound 4d | MCF-7 | Breast | IC50 = 2.5 µM | mdpi.com |

| Compound 4d | A549 | Lung | IC50 = 5.6 µM | mdpi.com |

| Compound 4d | LoVo | Colon | IC50 = 6.87 µM | mdpi.com |

| Compound 4d | HepG2 | Liver | IC50 = 9 µM | mdpi.com |

| Compound 4f | MCF-7 | Breast | IC50 = 5 µM | mdpi.com |

| Compound 39 | HT29, U87, A2780, H460, BE2-C | Colon, Glioblastoma, Ovarian, Lung, Neuroblastoma | <50 nM | rsc.org |

| Compound 63 | Various | Various | Sub-µM potency | rsc.org |

| Compound 64 | Various | Various | Sub-µM potency | rsc.org |

| Compound 65 | Various | Various | Sub-µM potency | rsc.org |

In studies focusing on specific molecular targets, novel series of 3-phenylquinazoline-2,4(1H,3H)-diones incorporating a thiourea moiety were evaluated for their cytotoxic activity against the HCT-116 colorectal cancer cell line, which overexpresses both VEGFR-2 and c-Met. nih.gov Compounds 3c and 3e demonstrated the highest cytotoxic activity against this cell line. nih.gov

Furthermore, quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2). rsc.orgresearchgate.net Among these, compounds 10 and 11 displayed strong cytotoxic effects against MX-1 breast cancer cells. rsc.orgresearchgate.net

Another series of novel quinazolines carrying a substituted-sulfonamide moiety also exhibited promising anti-proliferative activities. mdpi.com Specifically, compound 4d showed remarkable activity against MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver) cancer cells. mdpi.com Compound 4f also revealed potent activity against the same panel of cell lines and interestingly showed a lower cytotoxic effect on normal HUVEC cells, suggesting a degree of selectivity. mdpi.com

The broad-spectrum cytotoxic nature of these compounds was further highlighted in a study where 57 derivatives of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones were screened against a wide panel of human cancer cell lines including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). rsc.org Several compounds, including 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) , 2-(4-hydroxystyryl)quinazolin-4(3H)-one (63) , 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) , and 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) , exhibited potent growth inhibition with sub-micromolar values. rsc.org Notably, compound 39 showed activity below 50 nM against five different cell lines. rsc.org

Table 2: Enzyme Inhibitory Activity of Selected 3-Phenylquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 3d | VEGFR-2 | 51 nM | nih.gov |

| Compound 3e | VEGFR-2 | 83 nM | nih.gov |

| Compound 3c | c-Met | 74 nM | nih.gov |

| Compound 3e | c-Met | 48 nM | nih.gov |

| Series with 3-amino pyrrolidine moiety | PARP-1 | 10⁻⁹ M level | rsc.orgresearchgate.net |

| Series with 3-amino pyrrolidine moiety | PARP-2 | 10⁻⁸ M level | rsc.orgresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 1-phenylquinazoline-2,4(1H,3H)-dione, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization of anthranilic acid derivatives or 2-aminobenzamide precursors. A modified Lange and Sheible method achieves 92% yield by reacting 2-aminobenzamide with urea under controlled conditions . Optimization strategies include:

Q. How is structural confirmation of this compound performed?

Key analytical methods include:

- NMR spectroscopy : and NMR assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm) .

- X-ray crystallography : Resolves the planar quinazolinone core and phenyl substituent geometry .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 239.082) .

Advanced Research Questions